Purity Certification: Impurity 12 vs. Impurity 11
Cefazedone Impurity 12, as supplied by multiple vendors including Santa Cruz Biotechnology and CATO Research Chemicals, is certified with HPLC purity consistently reported at ≥95% to 98%, and in the case of the hydrochloride salt, 96.08% by HPLC with TLC confirmation [1]. In contrast, a structurally related cefazedone impurity, Cefazedone Impurity 11 (CAS 15690-38-7), demonstrates a documented HPLC purity of 97.35% but with a quantifiable lactone impurity content of 0.33%—a specification that introduces additional analytical variability not present in the higher-purity Cefazedone Impurity 12 material [2]. This difference is critical for laboratories requiring single-component reference standards for accurate quantification of related substances in cefazedone sodium drug substance .
| Evidence Dimension | HPLC Purity and Related Impurity Content |
|---|---|
| Target Compound Data | Purity: 96.08% (HPLC), TLC: Complies (single spot, Rf = 0.55); Hydrochloride salt |
| Comparator Or Baseline | Cefazedone Impurity 11 (CAS 15690-38-7): Purity 97.35% (area normalization); Lactone impurity content 0.33% [2] |
| Quantified Difference | Target compound contains no quantifiable related impurity peak above 0.33% threshold observed in comparator |
| Conditions | HPLC area normalization method; TLC: SiO2, DCM:MeOH:NH4OH 9:1:0.3, visualized with UV and KMnO4 [2] |
Why This Matters
Higher purity reference material reduces systematic error in analytical method validation and ensures accurate impurity quantification for regulatory submission.
- [1] CATO Research Chemicals. (n.d.). [184696-69-3] Cefazedone Impurity 12. Retrieved from https://www.catorm.com/p/4813.html View Source
- [2] ChemicalBook. (n.d.). 15690-38-7 (Cefazedone Impurity 11). Retrieved from https://www.chemicalbook.cn/ProdSupplierGNCB15690387.htm View Source
